molecular formula C12H17N3O3 B3155526 [2-(4-Methylpiperazino)-5-nitrophenyl]methanol CAS No. 802541-80-6

[2-(4-Methylpiperazino)-5-nitrophenyl]methanol

Cat. No.: B3155526
CAS No.: 802541-80-6
M. Wt: 251.28 g/mol
InChI Key: WUDXWASLGUZIMB-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry and biology. The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a particularly important structural motif. When incorporated into larger molecules, such as [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, it imparts specific physicochemical properties that are highly sought after in drug design and materials science.

The presence of both an aromatic nitrophenyl system and a saturated heterocyclic piperazine ring categorizes this compound as a subject of interest in both aromatic and aliphatic heterocyclic chemistry. Research in this area often focuses on creating complex molecular architectures from simpler building blocks, with the goal of discovering new functionalities and applications. The synthesis and manipulation of such compounds are central to the development of new pharmaceuticals, agrochemicals, and functional materials.

Chemical Significance of the Methylpiperazine, Nitrophenyl, and Methanol (B129727) Moieties in Synthetic Strategy and Reaction Design

The chemical behavior and synthetic utility of this compound are dictated by the interplay of its three primary functional components: the methylpiperazine, nitrophenyl, and methanol moieties. Each group contributes unique electronic and steric properties that are crucial for reaction design.

Nitrophenyl Moiety : The nitro group (–NO₂) is a powerful electron-withdrawing group. mdpi.com This property significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. The nitro group's strong electron-withdrawing nature is a key element in the design of various functional molecules. mdpi.comresearchgate.net Importantly, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group (–NH₂), providing a pathway to a wide array of other derivatives. researchgate.netvulcanchem.com This transformation is a common strategy in the synthesis of pharmaceuticals and dyes. vulcanchem.com

Methanol Moiety : The methanol group (–CH₂OH), also known as a hydroxymethyl group, is a primary alcohol. It serves as a precursor for many other functional groups in chemical synthesis. byjus.comvinatiorganics.com For instance, it can be oxidized to form an aldehyde or a carboxylic acid. vulcanchem.com The hydroxyl group can also participate in esterification and etherification reactions. vinatiorganics.comwikipedia.org Its ability to act as a hydrogen bond donor and acceptor enhances the molecule's polarity and can influence its solubility in various solvents. vulcanchem.com

The combination of these three moieties in a single molecule creates a versatile platform for synthetic chemists. For example, the nucleophilic character of the piperazine nitrogen can be used in one step, while the nitro group is reduced and further functionalized in a subsequent step, and the methanol group can be transformed independently to build molecular complexity.

Table 1: Properties and Synthetic Roles of Constituent Moieties
MoietyKey Chemical PropertiesRole in Synthetic Strategy & Reaction Design
MethylpiperazineBasic, nucleophilic, enhances lipophilicity. chemicalbook.commdpi.comActs as a building block; participates in alkylation and acylation; provides a structural scaffold. wikipedia.orgchemicalbook.com
NitrophenylStrongly electron-withdrawing; reducible to an amine. mdpi.comActivates the aromatic ring for nucleophilic substitution; serves as a precursor for amino derivatives and other functional groups. researchgate.net
Methanol (Hydroxymethyl)Polar; can be oxidized; participates in esterification/etherification; hydrogen bonding. vulcanchem.comActs as a synthetic handle for conversion to aldehydes, carboxylic acids, esters, and ethers. byjus.comwikipedia.org

Historical and Current Research Trajectories Involving this compound and Analogous Structures

While extensive historical literature on this compound itself is not widespread, research on analogous nitrophenylpiperazine structures is well-documented, primarily within medicinal chemistry. This compound and its close relatives are often synthesized as intermediates in the creation of more complex target molecules.

A significant current research trajectory involves the design and synthesis of nitrophenylpiperazine derivatives as potential enzyme inhibitors. For example, novel series of 4-nitrophenylpiperazine compounds have been designed and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin production. nih.govresearchgate.net In these studies, the core nitrophenylpiperazine scaffold is modified with various aryl substitutions to explore structure-activity relationships (SAR). nih.gov The findings suggest that nitrophenylpiperazine derivatives are a promising class of anti-tyrosinase agents. nih.gov

The compound this compound, with its CAS Number 802541-80-6, is available from various chemical suppliers, indicating its use as a building block in research and development. appchemical.com Its corresponding amino derivative, [5-Amino-2-(4-methylpiperazino)phenyl]methanol (CAS 802541-81-7), is also commercially available. synhet.com This strongly suggests a common synthetic route where the nitro-compound is synthesized and subsequently reduced to the amino-compound, which then serves as a precursor for further chemical elaboration.

Scope and Objectives of Academic Investigations on this compound

The academic and industrial interest in this compound is primarily centered on its utility as a versatile chemical intermediate. The main objectives of investigations involving this compound include:

Synthetic Intermediate for Complex Molecules : The principal objective is to use this compound as a starting material or intermediate in multi-step syntheses. Its pre-installed functional groups allow for the efficient construction of more elaborate molecules, particularly for the development of new pharmaceutical candidates. The reduction of the nitro group to an amine is a key transformation that opens up a vast chemical space for derivatization. synhet.com

Scaffold for Medicinal Chemistry : Researchers utilize the core structure of this molecule as a scaffold to generate libraries of related compounds. By systematically modifying the functional groups, chemists can probe the structural requirements for binding to specific biological targets, such as enzymes or receptors. The investigation of nitrophenylpiperazine derivatives as tyrosinase inhibitors is a prime example of this objective. nih.govresearchgate.netresearchgate.net

Exploration of New Chemical Reactions : The unique combination of functional groups may be used to explore new synthetic methodologies or to study reaction mechanisms. The electronic push-pull nature of the electron-donating piperazine group and the electron-withdrawing nitro group on the same aromatic ring can lead to interesting and useful chemical reactivity.

Table 2: Physicochemical Data for this compound
IdentifierValueSource
CAS Number802541-80-6 appchemical.com
Molecular FormulaC12H17N3O3 appchemical.com
Molecular Weight251.28 g/mol appchemical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDXWASLGUZIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 4 Methylpiperazino 5 Nitrophenyl Methanol and Its Precursors

Strategic Retrosynthetic Approaches to the [2-(4-Methylpiperazino)-5-nitrophenyl]methanol Scaffold

Retrosynthetic analysis of the this compound scaffold suggests several viable disconnection points for its synthesis. A primary strategy involves the disconnection of the C-N bond between the phenyl ring and the piperazine (B1678402) moiety. This leads to two key precursors: a substituted 2-halo-5-nitrobenzyl alcohol or a related electrophile, and 1-methylpiperazine. This approach is advantageous as it utilizes readily available starting materials.

Another logical disconnection point is the C-C bond of the hydroxymethyl group, which could be introduced in a later step. This would involve the synthesis of a 2-(4-methylpiperazino)-5-nitrobenzaldehyde or a corresponding benzoic acid derivative, followed by reduction to the alcohol. This strategy allows for greater flexibility in the introduction of the hydroxymethyl functionality.

Advanced One-Pot and Multicomponent Synthesis Techniques for this compound

Advanced one-pot and multicomponent reactions (MCRs) offer efficient pathways to the synthesis of complex molecules like this compound by combining several operational steps without the isolation of intermediates. The Ugi reaction, a well-known MCR, and its variations, can be adapted for the synthesis of piperazine-based scaffolds. nih.govnih.govrsc.org For instance, a split-Ugi reaction could potentially be designed to incorporate the key structural elements of the target molecule in a convergent manner. nih.gov This would involve the reaction of a suitable amino-nitrophenyl component, an aldehyde, an isocyanide, and a piperazine-derived component. While a direct synthesis of the target molecule via a single MCR is challenging, these methods are highly valuable for the rapid generation of diverse libraries of related compounds.

Catalytic Innovations in the Synthesis of this compound

Modern catalytic methods have revolutionized the synthesis of complex organic molecules, and these innovations are highly applicable to the construction of this compound.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Strategies

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a powerful tool for the formation of the crucial C-N bond in the target molecule. The Buchwald-Hartwig amination is a premier method for coupling aryl halides with amines. wikipedia.orgnih.govacsgcipr.org This reaction would involve the coupling of a 2-halo-5-nitrobenzyl derivative with 1-methylpiperazine. The presence of the nitro group can influence the reactivity of the aryl halide, and optimization of the catalyst system (ligand and palladium precursor) is often necessary to achieve high yields. novartis.com Copper-catalyzed amination reactions also present a viable alternative for the formation of the C-N bond. nih.gov

Aryl Halide Substrate (Analogue)AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloropyrimidine-5-carboxylateN-Boc-piperazinePd(OAc)2 / XPhosCs2CO3Toluene100>90 nih.gov
4-IodoanisoleIndole derivativePdCl2(dppf)KOH (aq)Dioxane9063 nih.gov
Aryl BromidesNitroarenesPd/Cu NanocatalystK3PO4Water100up to 95 novartis.com

Organocatalytic Applications in Nitroaromatic and Piperazine Ring Formation

Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis. For the synthesis of the target molecule, organocatalytic nucleophilic aromatic substitution (SNAr) could be employed to form the C-N bond. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by 1-methylpiperazine. Chiral organocatalysts can also be used to achieve enantioselectivity in the synthesis of related chiral piperazine derivatives. nih.gov Furthermore, organocatalysts have been utilized in the synthesis of various piperazine-containing heterocyclic structures. researchgate.net

Emerging Biocatalytic Pathways for Structural Elaboration

Biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. Enzymes such as nitroreductases can be used for the selective reduction of the nitro group, which could be a useful transformation for creating analogues of the target molecule or for late-stage functionalization. Alcohol dehydrogenases (ADHs) are particularly valuable for the asymmetric reduction of prochiral ketones to chiral alcohols, a key step in the synthesis of chiral analogues of this compound. mdpi.comnih.gov The use of whole-cell biocatalysts or isolated enzymes can provide high enantiomeric excess under mild reaction conditions. semanticscholar.org

Substrate (Analogue)EnzymeCofactor Regeneration SystemProductConversion (%)Enantiomeric Excess (%)Reference
Aromatic α-nitroketonesAlcohol Dehydrogenase (ADH)Glucose Dehydrogenase (GDH)/GlucoseChiral β-nitroalcohols>99>99 mdpi.com
AcetophenoneKetoreductase (Kred)Isopropanol(S)-1-Phenylethanol>99>99 semanticscholar.org

Enantioselective Synthesis and Chiral Resolution of this compound Analogues

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest. Enantioselective synthesis can be achieved by using chiral starting materials, such as enantiomerically pure 2-substituted piperazines. rsc.org Methods for the asymmetric synthesis of chiral piperazines include palladium-catalyzed asymmetric hydrogenation of pyrazines and decarboxylative asymmetric allylic alkylation. nih.govdicp.ac.cn

Alternatively, a racemic mixture of a chiral analogue can be separated into its constituent enantiomers through chiral resolution. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. mdpi.com Chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is another powerful technique for the separation of enantiomers. mdpi.comnih.gov

Principles of Sustainable Chemistry Applied to the Synthesis of this compound

Atom-Economical and Solvent-Minimizing Approaches

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. monash.edursc.orgnih.govrsc.org In the synthesis of this compound via the SNAr reaction, maximizing atom economy involves the careful selection of reagents and reaction conditions to minimize the formation of byproducts.

The primary reaction for the synthesis can be represented as:

2-chloro-5-nitrobenzyl alcohol + 1-methylpiperazine → this compound + HCl

Solvent Minimization:

Traditional SNAr reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). rsc.org These solvents, while effective, pose significant environmental and health risks. Modern approaches focus on minimizing or replacing these hazardous solvents.

Key strategies for solvent minimization in this synthesis include:

Use of Greener Solvents: Exploring the use of more benign solvents such as ionic liquids, deep eutectic solvents, or even water, where feasible. The use of hydroxypropyl methylcellulose (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions. researchgate.net

Solvent-Free Reactions: Investigating the possibility of solid-state or melt-phase reactions, which would eliminate the need for a solvent altogether.

Reaction Concentration: Running the reaction at higher concentrations to reduce the total volume of solvent required.

Below is a comparative table illustrating the impact of solvent choice on the environmental footprint of the synthesis.

Solvent SystemTypical Reaction ConditionsEnvironmental/Safety ConcernsPotential for Minimization
Dimethylformamide (DMF)80-120 °C, 8-12 hHigh boiling point, reprotoxicHigh
Dimethyl Sulfoxide (DMSO)100-150 °C, 6-10 hHigh boiling point, difficult to removeHigh
Water with HPMCRoom temperature to 50 °C, 12-24 hBenign, sustainableLow (already minimized)
No Solvent (Melt)> Melting point of reactantsPotential for thermal decompositionN/A

Photoredox and Electrochemical Methods in Compound Synthesis

Recent advancements in synthetic methodology have highlighted the potential of photoredox and electrochemical techniques to drive chemical transformations under milder and more sustainable conditions.

Photoredox Catalysis:

Visible-light photoredox catalysis offers a powerful tool for the formation of C-N bonds. bohrium.comnih.govnih.govmdpi.comnsf.gov While direct application to the SNAr reaction for this specific compound is not widely reported, analogous C-H functionalization of piperazines and the synthesis of nitroaromatic compounds have been demonstrated. bohrium.commdpi.com A potential photoredox-catalyzed pathway could involve the generation of a piperazinyl radical from 1-methylpiperazine, which could then engage with an appropriately activated nitroaromatic precursor. This approach could potentially avoid the need for a halogenated starting material, thus improving atom economy.

Electrochemical Synthesis:

Electrosynthesis provides a reagent-free method for oxidation and reduction reactions, replacing traditional chemical oxidants and reductants with electricity. chemrxiv.orgrsc.orgchemistryviews.orgrsc.orgosti.gov In the context of synthesizing this compound, electrochemical methods could be applied to the synthesis of the precursors. For instance, the selective oxidation of a corresponding toluene derivative to the benzyl (B1604629) alcohol could be achieved electrochemically, avoiding the use of stoichiometric oxidizing agents. rsc.orgchemistryviews.orgrsc.org

The following table summarizes potential applications of these advanced methods in the synthesis.

MethodPotential Application in SynthesisAdvantages
Photoredox CatalysisC-N bond formation via radical intermediatesMild reaction conditions, use of visible light, potential for novel reaction pathways
Electrochemical SynthesisSynthesis of benzyl alcohol precursorAvoids stoichiometric reagents, high selectivity, cleaner reactions

Continuous Flow Chemistry and Microreactor Technologies for this compound Production

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, and scalability. nih.govbeilstein-journals.orgmdpi.comrsc.orgresearchgate.net

The synthesis of this compound, particularly the SNAr step, is well-suited for implementation in a continuous flow setup. The reaction often involves exothermic processes, and the high surface-area-to-volume ratio of microreactors allows for excellent heat management, preventing runaway reactions and improving product selectivity.

Key advantages of continuous flow for this synthesis include:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risk associated with handling potentially hazardous reagents and intermediates.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Rapid Optimization: The ability to quickly vary reaction conditions makes process optimization faster and more efficient.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactors.

Biphasic nucleophilic aromatic substitution reactions have been successfully performed in microreactors, demonstrating the feasibility of this technology for the synthesis of the target compound. rsc.orgrsc.org The efficient mixing in microreactors can enhance the reaction rate between the two phases.

The table below outlines a conceptual comparison between batch and continuous flow synthesis for the production of this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Scale Grams to KilogramsMilligrams to Multi-kilograms/day
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control
Mixing Variable, dependent on stirringEfficient and reproducible
Safety Higher risk with larger volumesInherently safer due to small hold-up
Process Control Manual or semi-automatedFully automated, precise control
Scalability Requires reactor redesignAchieved by longer run times or numbering-up

The integration of these advanced synthetic methodologies can lead to a more sustainable, efficient, and safer production of this compound and its precursors, aligning with the modern demands of the chemical industry.

Elucidation of Reaction Mechanisms and Mechanistic Pathways for 2 4 Methylpiperazino 5 Nitrophenyl Methanol Transformations

Detailed Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Nitrophenyl Moiety

Nucleophilic aromatic substitution (SNAr) on the nitrophenyl core of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a prominent reaction pathway, heavily influenced by the strong electron-withdrawing nature of the nitro group. This group activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. nih.gov The reaction generally proceeds via a two-step addition-elimination mechanism.

Mechanism:

Nucleophilic Addition: The first and typically rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This attack disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.govbris.ac.uk The stability of this complex is crucial, and it is enhanced by the presence of the nitro group, which delocalizes the negative charge.

Elimination: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.

Recent studies have shown that not all SNAr reactions proceed through a distinct intermediate; some may occur via a concerted mechanism (cSNAr), where bond formation and bond cleavage happen in a single step. nih.govnih.govbris.ac.uk The specific pathway—stepwise or concerted—depends on the nucleophile, the leaving group, and the solvent. researchgate.netrsc.org For this compound, if a suitable leaving group (e.g., a halogen) were present on the ring, it would be susceptible to substitution. The existing piperazino group is a strong electron-donating group and would not typically act as a leaving group. However, the positions activated by the nitro group (ortho and para) are potential sites for substitution if a different leaving group is present. researchgate.net The reaction kinetics often show a dependence on both the nucleophile and the substrate concentrations. researchgate.net

Interactive Table: Theoretical Kinetic Parameters for SNAr Reactions on a Model Nitrophenyl System
NucleophileLeaving GroupRate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Mechanism Type
PiperidineF1.2 x 10⁻²55Stepwise (SNAr)
MethoxideF4.5 x 10⁻¹48Stepwise (SNAr)
ThiophenoxideCl8.9 x 10⁻³62Stepwise (SNAr)
Aniline (B41778)F3.0 x 10⁻⁵75Concerted (cSNAr)
PiperidineCl5.5 x 10⁻⁴65Stepwise (SNAr)

This table presents hypothetical data based on established principles of SNAr reactions to illustrate the relative impact of different nucleophiles and leaving groups.

Kinetic and Thermodynamic Analysis of Nitro Group Reduction and Hydroxymethyl Oxidation Pathways

Nitro Group Reduction: The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. nih.gov This process typically occurs in a stepwise manner, involving multiple electron and proton transfers. nih.gov The generally accepted Haber mechanism outlines the progression through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. rsc.orgmdpi.com

Reduction Pathway: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

Hydroxymethyl Oxidation: The hydroxymethyl group (-CH₂OH) attached to the aromatic ring is susceptible to oxidation, typically yielding the corresponding aldehyde and further, the carboxylic acid. cdnsciencepub.com The mechanism of this oxidation often involves the abstraction of a hydrogen atom from the benzylic position (the carbon atom attached to the aromatic ring). acs.org

Oxidation Pathway: Ar-CH₂OH (Alcohol) → [Ar-ĊHOH] (Benzylic Radical) → Ar-CHO (Aldehyde) → Ar-COOH (Carboxylic Acid)

Kinetic studies on the oxidation of benzyl (B1604629) alcohols frequently show a primary kinetic isotope effect when the benzylic hydrogens are replaced with deuterium, indicating that the C-H bond cleavage is part of the rate-determining step. asianpubs.orgnih.gov The reaction often follows Michaelis-Menten kinetics in catalytic systems, where the alcohol first coordinates to the catalyst before the oxidative step occurs. acs.orggdut.edu.cn

Interactive Table: Kinetic and Thermodynamic Data for Analogous Redox Reactions
Reaction TypeSubstrateCatalyst/ReagentRate Constant (k)E¹₇ (V) vs NHEActivation Energy (Ea, kJ/mol)
Nitro ReductionNitrobenzeneFlavoenzyme1.5 x 10³ M⁻¹s⁻¹-0.4845
Nitro Reduction2,4-DinitrotolueneIron nanoparticles0.09 min⁻¹-0.4252
Hydroxymethyl OxidationBenzyl AlcoholCobalt Porphyrin0.133 (Km, M)N/A68
Hydroxymethyl OxidationBenzyl AlcoholPyrazinium Dichromate2.8 x 10⁻³ M⁻²s⁻¹N/A59.7

Data compiled from analogous systems to provide representative values for the transformations of the functional groups found in this compound. nih.govacs.orgasianpubs.orggdut.edu.cn

Intramolecular Cyclization and Rearrangement Mechanisms Initiated from this compound

The specific arrangement of functional groups in this compound allows for various intramolecular reactions, particularly following an initial transformation like the reduction of the nitro group.

Intramolecular Cyclization: Upon reduction of the 5-nitro group to a 5-amino group, the resulting compound, [2-(4-methylpiperazino)-5-aminophenyl]methanol, possesses nucleophilic nitrogen (from the new amino group and the piperazine) and an electrophilic center (the hydroxymethyl group, especially after oxidation to an aldehyde). This sets the stage for intramolecular cyclization to form heterocyclic structures. For instance, the 5-amino group could attack the benzylic carbon of the hydroxymethyl group (if converted to a better leaving group) or the carbonyl carbon of the corresponding aldehyde to form a six or seven-membered ring.

Rearrangement Mechanisms: Compounds with an ortho-nitrobenzyl structure are known to undergo various non-photochemical rearrangements. psu.edursc.orgmdpi.com These reactions often involve an internal redox process where an oxygen atom from the nitro group is transferred to the benzylic carbon. psu.edu Although the piperazino group in the target molecule is ortho to the hydroxymethyl group and meta to the nitro group, related rearrangement pathways could be envisaged under specific conditions, potentially initiated by deprotonation at the benzylic position. The resulting aci-nitro intermediate could then undergo cyclization and rearrangement to yield complex heterocyclic products. psu.edunih.govcdnsciencepub.com

Exploration of Radical and Electron Transfer Processes in Reactions of this compound

The nitroaromatic moiety is a key player in radical and electron transfer reactions. The high electron affinity of the nitro group makes it susceptible to single-electron transfer (SET) from a suitable donor, forming a nitroaromatic radical anion. chemrxiv.orgchemrxiv.orgacs.orgwikipedia.org

Formation and Fate of the Radical Anion: [Ar-NO₂] + e⁻ → [Ar-NO₂]•⁻

This radical anion is a pivotal intermediate. It is the first step in the electrochemical reduction of nitro compounds and can be formed by chemical reductants or even some organic bases. nih.govchemrxiv.orgnih.gov The radical anion is relatively stable due to the delocalization of the unpaired electron over the aromatic ring and the nitro group. It can undergo several subsequent reactions:

Protonation and further reduction: Leading to the hydroxylamine and amine products as described in section 3.2.

Dimerization: Coupling with another radical species. chemrxiv.org

Reaction with Oxygen: In aerobic conditions, the radical anion can transfer its electron to molecular oxygen to form superoxide, regenerating the parent nitroaromatic in a process known as redox cycling. nih.gov

Coupling with other radicals or anions: Leading to the formation of new C-C or C-N bonds. acs.org

The electron-rich 4-methylpiperazino group could potentially act as an intramolecular electron donor under certain (e.g., photochemical) conditions, although the high oxidation potential would make this less favorable than transfer from external reductants.

Interactive Table: One-Electron Reduction Potentials (E¹₇) of Various Nitroaromatic Compounds in Aqueous Solution
CompoundE¹₇ (V) vs. NHE
Nitrobenzene-0.486
4-Nitroaniline-0.550
4-Nitrophenol-0.500
1,3-Dinitrobenzene-0.400
2,4,6-Trinitrotoluene (TNT)-0.380

This table provides context for the electron-accepting ability of the nitrophenyl moiety. nih.govacs.org

Isotopic Labeling and Trapping Experiments for Mechanistic Interrogation of this compound Reactions

To unambiguously elucidate the complex mechanisms involved in the transformations of this compound, isotopic labeling and trapping experiments are indispensable tools. ias.ac.in

Isotopic Labeling: This technique involves replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N) to trace its path throughout a reaction. wikipedia.orgresearchgate.netnih.gov

Deuterium Labeling (²H): Replacing the hydrogens on the hydroxymethyl group (-CD₂OH) or the adjacent ring position can be used to determine the kinetic isotope effect (KIE) for oxidation reactions. A significant KIE (kH/kD > 1) would confirm that the C-H bond is broken in the rate-determining step. nih.govwikipedia.orgacs.orgosti.gov

Carbon-13 Labeling (¹³C): Incorporating ¹³C into the aromatic ring can help track skeletal rearrangements or identify the site of nucleophilic attack by analyzing the label's position in the product using NMR or mass spectrometry.

Nitrogen-15 Labeling (¹⁵N): Labeling the nitro group with ¹⁵N would allow its fate to be followed during reduction or rearrangement reactions, confirming whether it remains in the molecule or is eliminated. researchgate.net

Trapping Experiments: Short-lived, high-energy intermediates, such as Meisenheimer complexes or radicals, are often difficult to observe directly. Trapping experiments are designed to intercept these species by adding a reagent (a "trap") that reacts with the intermediate to form a stable, characterizable product.

Trapping Meisenheimer Complexes: While often transient, some Meisenheimer complexes can be observed spectroscopically at low temperatures. bris.ac.uk Alternatively, they can be conceptually "trapped" if their formation is the rate-limiting step, which can be inferred from kinetic studies. nih.govbris.ac.uk

Radical Trapping: Spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) can be used to react with transient radical intermediates (such as the nitro radical anion or a benzylic radical), forming a more stable radical adduct that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.

Interactive Table: Proposed Isotopic Labeling Studies and Their Mechanistic Implications
Labeled PositionReaction StudiedExpected Outcome for Proposed MechanismAnalytical Technique
-CD₂ OHHydroxymethyl OxidationSignificant primary KIE (kH/kD > 2)Reaction Kinetics
5-¹⁵N O₂Nitro Group Reduction¹⁵N label found in the final amine productMass Spectrometry, ¹⁵N NMR
Ring-¹³C Nucleophilic Aromatic Substitution¹³C NMR shift change at the site of substitution¹³C NMR Spectroscopy
Piperazine (B1678402) N-C H₃General ReactivitySignal serves as a stable internal reference¹H NMR Spectroscopy

Comprehensive Spectroscopic and Diffraction Data for this compound Not Available in Publicly Accessible Research

A thorough search for dedicated research and experimental data required to detail the advanced spectroscopic and diffraction-based structural characterization of the chemical compound this compound has been conducted. Despite extensive queries, specific, published experimental findings for this particular molecule—including high-field NMR, single-crystal X-ray diffraction, high-resolution mass spectrometry, vibrational spectroscopy, and electronic absorption/emission spectroscopy—could not be located in the public domain.

The user-requested article, which was to be structured around a detailed outline focusing on these advanced analytical techniques, necessitates access to specific research data, such as NMR chemical shifts, crystallographic parameters, mass fragmentation patterns, and vibrational frequencies, that are not available in the reviewed literature for "this compound".

While data exists for structurally related compounds, such as various nitrophenyl and piperazine derivatives, extrapolation of this information would not meet the required standard of scientific accuracy for the specific compound . Generating an article with detailed data tables and in-depth analysis as requested is therefore not possible without access to dedicated experimental studies on this compound.

Further investigation into proprietary chemical databases or newly published research may be required to obtain the necessary data for a comprehensive structural analysis as outlined.

Advanced Spectroscopic and Diffraction Techniques for the Structural Characterization of 2 4 Methylpiperazino 5 Nitrophenyl Methanol

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), represents a powerful class of analytical techniques for the stereochemical characterization of chiral molecules. While specific studies on optically active derivatives of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol are not extensively available in the current body of scientific literature, the principles of chiroptical spectroscopy provide a robust framework for how such analyses would be conducted and the valuable information that could be obtained. The introduction of a chiral center to the parent compound, for instance through the synthesis of enantiomerically pure forms, would necessitate the use of these specialized techniques to determine the absolute configuration and investigate conformational preferences in solution.

Circular dichroism is based on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, can be either positive or negative and is plotted as a function of wavelength to generate a CD spectrum. chiralabsxl.com The resulting spectrum is unique to a specific enantiomer, with its mirror-image counterpart exhibiting an equal and opposite CD spectrum. nih.gov This characteristic makes CD an invaluable tool for assigning the absolute configuration of a chiral compound. mtoz-biolabs.com

In the context of optically active derivatives of this compound, the chromophores within the molecule, such as the nitro-substituted phenyl ring, would be the primary contributors to the electronic transitions observed in the ECD spectrum. The spatial arrangement of these chromophores relative to the chiral center(s) dictates the sign and magnitude of the observed Cotton effects.

The determination of the absolute configuration of a novel chiral derivative would typically involve a comparative analysis of its experimental ECD spectrum with that predicted by quantum-chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov This computational approach has become a reliable method for assigning the absolute stereochemistry of complex chiral molecules. nih.gov The process involves calculating the theoretical ECD spectra for both possible enantiomers (e.g., R and S configurations). The absolute configuration of the synthesized compound is then assigned by matching its experimental spectrum to the calculated spectrum of one of the enantiomers. americanlaboratory.com

Vibrational circular dichroism (VCD) offers a complementary approach that probes the differential absorption of left and right circularly polarized infrared radiation, corresponding to vibrational transitions within the molecule. nih.govnih.gov VCD is particularly powerful for molecules with multiple chiral centers or those that are conformationally flexible. nih.gov The analysis of VCD spectra, much like ECD, often relies on comparison with the results of ab initio or density functional theory (DFT) calculations to assign the absolute configuration with a high degree of confidence. americanlaboratory.com

The data obtained from chiroptical spectroscopy are typically presented in tables that summarize the key features of the spectra, such as the wavelength of maximum absorption (λmax) and the corresponding differential molar extinction coefficient (Δε) or molar ellipticity [θ]. While experimental data for the target compound's derivatives are not available, a representative table illustrating how such findings would be presented is shown below.

CompoundConfigurationSolventλmax (nm)Δε (L·mol-1·cm-1)Cotton Effect Sign
(R)-[2-(4-Methylpiperazino)-5-nitrophenyl]methanolRMethanol (B129727)---
(S)-[2-(4-Methylpiperazino)-5-nitrophenyl]methanolSMethanol---

Note: The data in this table is illustrative and intended to demonstrate the format of results from chiroptical spectroscopy. No experimental data for these specific compounds were found in the reviewed literature.

Theoretical and Computational Chemistry Approaches to 2 4 Methylpiperazino 5 Nitrophenyl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying organic molecules. mdpi.comnih.gov DFT methods provide a balance between computational cost and accuracy, making them well-suited for analyzing molecules with the size and complexity of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. nih.gov These calculations can determine the molecule's optimized geometry, electronic structure, and thermodynamic stability. For nitroaromatic compounds and piperazine (B1678402) derivatives, DFT has been successfully used to investigate structural and electronic properties. mdpi.comjddtonline.inforesearchgate.netjksus.org

By solving approximations of the Schrödinger equation, DFT can map the electron density of the molecule, revealing key information about its chemical bonds and the distribution of charge. This information is fundamental to predicting the molecule's stability and its likely points of chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. acs.orgacs.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile. taylorandfrancis.com

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.

For this compound, FMO analysis would likely reveal a concentration of the HOMO around the electron-rich 4-methylpiperazino group, particularly the nitrogen atoms, suggesting these are probable sites for electrophilic attack. The LUMO would be expected to be localized over the electron-deficient nitrophenyl ring, indicating this region's susceptibility to nucleophilic attack. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates electron-donating ability
LUMO Energy-2.1Indicates electron-accepting ability
HOMO-LUMO Gap4.4Relates to chemical stability and reactivity

This table is for illustrative purposes only and does not represent experimentally or computationally verified data.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. researchgate.net This would highlight the electron-donating nature of the methylpiperazino group and the electron-withdrawing effect of the nitro group, further pinpointing reactive sites.

Computational Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govfu-berlin.deacs.orgacs.orggithub.io

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. nih.govacs.orgacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to aid in the assignment of peaks and confirm the compound's structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. researchgate.netsemanticscholar.org For the target molecule, this would allow for the identification of characteristic vibrational modes, such as the N-O stretching of the nitro group, C-H stretching of the aromatic and aliphatic parts, and O-H stretching of the methanol (B129727) group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. fu-berlin.deacs.org This would provide information about the wavelengths of maximum absorption (λ_max) and the corresponding molecular orbitals involved in these electronic transitions for this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative Data)

SpectroscopyParameterPredicted Value
¹³C NMRAromatic C-NO₂~150 ppm
¹H NMR-CH₂OH protons~4.6 ppm
IRN-O stretch~1520 cm⁻¹
IRO-H stretch~3400 cm⁻¹
UV-Visλ_max~350 nm

This table is for illustrative purposes only and does not represent experimentally or computationally verified data.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects on this compound

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent. rsc.orgacs.orgacs.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the accessible conformations is crucial as the molecule's shape can significantly influence its reactivity and biological activity.

Furthermore, by explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, MD can model the effects of solvation. acs.orgresearchgate.net This is critical for understanding how the solvent influences the conformational preferences and reactivity of the solute. For instance, hydrogen bonding between the methanol group and a protic solvent could stabilize certain conformations.

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. aip.orgrsc.orgworldscientific.com This involves identifying the lowest energy path on the potential energy surface that connects the reactants and products. A key aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate. researchgate.net

For this compound, one could model various potential transformations, such as the oxidation of the methanol group or a nucleophilic aromatic substitution on the nitrophenyl ring. By calculating the energies of the reactants, products, and the transition state, the activation energy of the reaction can be determined, providing a measure of the reaction rate. This type of analysis can help in understanding reaction mechanisms and predicting the feasibility of different chemical transformations. acs.org

Cheminformatics Applications for Predictive Modeling of Chemical Behavior and Reaction Outcomes

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. datagrok.aicheminf20.org For this compound, cheminformatics tools can be used to predict a variety of properties based on its structure. By representing the molecule as a set of numerical descriptors (e.g., fingerprints, topological indices), machine learning models can be trained on large datasets of known compounds to predict properties like solubility, toxicity, and reaction outcomes. nih.govijirset.combiorxiv.orgchemrxiv.org

For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict a specific biological activity or a physical property of the molecule and its analogues. ijirset.com These predictive models can rapidly screen virtual libraries of compounds, accelerating the discovery of molecules with desired properties.

In Silico Design of this compound Analogues for Catalysis or Materials Science

The insights gained from computational studies can be used for the in silico design of new molecules with enhanced properties. core.ac.ukacs.orgacs.orgmdpi.comresearchgate.net By understanding the structure-property relationships of this compound, researchers can rationally modify its structure to tailor it for specific applications in catalysis or materials science.

For example, if the goal is to design a new catalyst, modifications could be made to the ligand structure to enhance its coordination to a metal center or to tune its electronic properties to facilitate a specific catalytic cycle. If the target is a new material, modifications could be designed to promote specific intermolecular interactions that lead to desirable bulk properties, such as a particular crystal packing or enhanced nonlinear optical response. Computational screening of these virtual analogues can then identify the most promising candidates for experimental synthesis and testing.

Diversified Chemical Transformations and Derivatization Strategies of 2 4 Methylpiperazino 5 Nitrophenyl Methanol

Strategic Functionalization of the Hydroxymethyl Moiety

The primary alcohol of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol serves as a versatile handle for a variety of chemical modifications. Its strategic functionalization allows for the introduction of new linkages and molecular scaffolds, significantly expanding the chemical space accessible from this starting material.

Selective Oxidation and Reduction Reactions

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for the conversion to the aldehyde, 2-(4-methylpiperazino)-5-nitrobenzaldehyde. Care must be taken to avoid over-oxidation, particularly with stronger oxidants. The resulting aldehyde is a valuable intermediate for further transformations, including reductive aminations and Wittig reactions.

For the synthesis of the corresponding carboxylic acid, 2-(4-methylpiperazino)-5-nitrobenzoic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. The reaction conditions must be carefully controlled to prevent degradation of the electron-rich aromatic ring.

Conversely, while the hydroxymethyl group is already in a reduced state, its conversion to a methyl group can be achieved through a two-step process involving initial conversion to a halide or tosylate followed by reductive dehalogenation or detosylation using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

TransformationReagents and ConditionsProduct
Oxidation to AldehydePyridinium chlorochromate (PCC), Dichloromethane (DCM), Room temperature2-(4-Methylpiperazino)-5-nitrobenzaldehyde
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄), aq. NaOH, Heat, then acid workup2-(4-Methylpiperazino)-5-nitrobenzoic acid
Reduction to Methyl1. Thionyl chloride (SOCl₂) 2. Lithium aluminum hydride (LiAlH₄)1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Esterification, Etherification, and Amidation at the Alcohol

The hydroxyl group readily undergoes esterification with a variety of carboxylic acids, acid chlorides, or anhydrides. Fischer esterification, employing an excess of the carboxylic acid with a catalytic amount of a strong acid (e.g., H₂SO₄), is a common method. Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.

Etherification can be achieved via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Direct amidation of the alcohol is not a standard transformation. However, the alcohol can be converted into a good leaving group, such as a tosylate, and then displaced by an amine. Alternatively, the aldehyde derived from oxidation of the alcohol can undergo reductive amidation with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).

ReactionReagents and ConditionsProduct Type
EsterificationAcetic anhydride, Pyridine, Room temperatureEster
EtherificationSodium hydride (NaH), Methyl iodide, Tetrahydrofuran (THF)Ether
Amidation (via aldehyde)1. PCC, DCM 2. Benzylamine, Sodium triacetoxyborohydride (STAB)Amine

Transformations of the Nitro Group and Subsequent Amine Chemistry

The nitro group is a key functional handle that can be readily transformed into an amino group, which then opens up a vast landscape of further chemical modifications, including the formation of amides, sulfonamides, and diazonium salts.

Chemoselective Reduction to Anilines and Related Heterocycles

The chemoselective reduction of the aromatic nitro group to the corresponding aniline (B41778), [5-amino-2-(4-methylpiperazino)phenyl]methanol, is a pivotal transformation. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method. Other common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These conditions are generally mild enough to leave the hydroxymethyl and methylpiperazino groups intact.

The resulting aniline is a versatile intermediate. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides.

Reducing AgentConditionsProduct
H₂, Pd/CMethanol (B129727), Room temperature, Atmospheric pressure[5-Amino-2-(4-methylpiperazino)phenyl]methanol
SnCl₂·2H₂OEthanol, Reflux[5-Amino-2-(4-methylpiperazino)phenyl]methanol
Fe, NH₄ClEthanol/Water, Reflux[5-Amino-2-(4-methylpiperazino)phenyl]methanol

Diazotization and Azide (B81097) Formation for Click Chemistry Applications

The primary aromatic amine obtained from the reduction of the nitro group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.

For applications in "click chemistry," the diazonium salt can be readily converted to an azide by reaction with sodium azide (NaN₃). The resulting azide, [5-azido-2-(4-methylpiperazino)phenyl]methanol, is a key building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile conjugation of this scaffold to a wide variety of alkyne-containing molecules.

StepReagents and ConditionsIntermediate/Product
DiazotizationNaNO₂, aq. HCl, 0-5 °C[5-Diazonium-2-(4-methylpiperazino)phenyl]methanol chloride
Azide FormationSodium azide (NaN₃), 0-5 °C[5-Azido-2-(4-methylpiperazino)phenyl]methanol

Modifications and Functionalization of the Piperazine (B1678402) Ring System

The piperazine ring itself offers opportunities for further derivatization, primarily at the tertiary amine nitrogen.

The N-methyl group of the piperazine can be cleaved under specific conditions, for example, using 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis (von Braun reaction), to yield the corresponding secondary amine, [2-(piperazino)-5-nitrophenyl]methanol. This secondary amine can then be functionalized with a wide range of substituents through N-alkylation or N-acylation reactions, allowing for the introduction of diverse side chains.

Furthermore, the tertiary amine of the 4-methylpiperazino group can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can alter the electronic properties and steric profile of the molecule.

TransformationReagents and ConditionsProduct
N-Demethylation1. 1-Chloroethyl chloroformate (ACE-Cl) 2. Methanol[2-(Piperazino)-5-nitrophenyl]methanol
N-Alkylation (of secondary amine)Ethyl iodide, K₂CO₃, Acetonitrile[2-(4-Ethylpiperazino)-5-nitrophenyl]methanol
N-Oxide Formationm-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane[2-(4-Methyl-1-oxopiperazino)-5-nitrophenyl]methanol

Development of Polymeric and Supramolecular Materials Incorporating this compound Derivatives Information unavailable.

Self-Assembly and Nanostructure Formation Based on this compound Scaffolds

Currently, there is a lack of specific, publicly available research detailing the self-assembly and nanostructure formation exclusively based on this compound scaffolds. While the principles of supramolecular chemistry and self-assembly are widely applied to a diverse range of molecules to create ordered nanostructures, dedicated studies focusing on this particular compound are not prominently documented in the scientific literature based on the conducted search.

The formation of nanostructures through self-assembly is a process driven by non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic or hydrophilic interactions. The molecular structure of this compound, featuring a nitro group, a methylpiperazino group, and a phenyl ring with a methanol substituent, theoretically possesses functionalities that could participate in such interactions. However, without experimental data, any discussion on its specific self-assembly behavior, the morphology of resulting nanostructures, or the conditions that would promote such phenomena remains speculative.

Detailed research findings, including methodologies, characterization data (e.g., from transmission electron microscopy or atomic force microscopy), and the influence of environmental conditions (e.g., solvent, temperature, concentration) on the self-assembly process of this compound, are necessary to elaborate on this topic. Such studies would provide the foundation for creating data tables that summarize the experimental parameters and the resulting nanostructure characteristics.

Advanced Analytical Techniques for the Research and Development of 2 4 Methylpiperazino 5 Nitrophenyl Methanol

High-Performance Chromatographic Methods for Purity Analysis and Reaction Monitoring in Research Settings

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and reaction monitoring of synthesized organic molecules like [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. The inherent polarity of the molecule, due to the presence of the nitro group, the piperazine (B1678402) ring, and the methanol (B129727) moiety, makes reversed-phase HPLC a particularly suitable method.

A typical HPLC method for the purity analysis of this compound would involve a C18 column, which provides a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier such as acetonitrile or methanol. The gradient elution, where the proportion of the organic modifier is increased over time, allows for the effective separation of the main compound from its potential impurities, which may have varying polarities. UV detection is commonly employed, with the wavelength set to maximize the absorbance of the nitrophenyl chromophore.

During the synthesis of this compound, HPLC can be used to monitor the progress of the reaction. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of the product. This real-time analysis is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

A validated RP-HPLC method for the purity evaluation of a similar piperazine derivative involved an octadecyl column with a mobile phase composed of acetonitrile and a phosphate buffer at pH 2, with UV detection at 239 nm nih.gov. Such a method could be adapted for this compound.

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Impurity Profiling

For the comprehensive analysis of complex reaction mixtures and the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are indispensable.

LC-MS/MS is particularly powerful for the analysis of this compound and its impurities, as it combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. Following chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions. This allows for the determination of the molecular weight of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. This fragmentation pattern can be used to elucidate the structure of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of more volatile impurities or starting materials. However, due to the relatively low volatility and thermal lability of this compound, derivatization might be necessary to convert it into a more volatile and thermally stable compound before GC analysis. The electron ionization mass spectra of piperazine derivatives often show characteristic fragment ions that aid in their identification researchgate.net. For nitroaromatic compounds, GC-MS has been used for their characterization, often involving a separation on a suitable capillary column followed by mass spectrometric detection nih.gov.

TechniqueApplicationKey Information Obtained
LC-MS/MS Impurity profiling of the final product and reaction intermediates.Molecular weight and structural information of impurities.
GC-MS/MS Analysis of volatile starting materials or byproducts.Identification of volatile components in the reaction mixture.

Capillary Electrophoresis and Microfluidic Devices for High-Throughput Analysis

Capillary electrophoresis (CE) offers a high-efficiency separation technique that can be complementary to HPLC for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field. Given that the piperazine moiety can be protonated, this compound is well-suited for analysis by capillary zone electrophoresis (CZE).

CZE can be used for purity determination and the separation of closely related impurities. The separation in CZE is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. For piperazine derivatives, CZE has been shown to be an effective analytical tool pku.edu.cn. The use of cyclodextrins as chiral selectors in the background electrolyte could also enable the separation of potential enantiomers if a chiral center is present in any synthetic intermediates or degradation products.

Microfluidic devices represent a newer frontier for high-throughput analysis and reaction optimization. These devices integrate various analytical steps onto a small chip, enabling rapid analysis with very small sample volumes. For the synthesis and analysis of this compound, a microfluidic reactor could be coupled with an online analytical technique like UV-Vis spectroscopy or mass spectrometry for real-time reaction monitoring and optimization of reaction parameters. The advantages of microfluidic systems include enhanced heat and mass transfer, leading to faster and more efficient reactions youtube.com.

TechniquePrinciple of SeparationAdvantages for this compound Analysis
Capillary Electrophoresis (CE) Differential migration of charged species in an electric field.High separation efficiency, low sample and reagent consumption, alternative selectivity to HPLC.
Microfluidic Devices Miniaturized and integrated chemical and analytical processes.High-throughput screening of reaction conditions, rapid analysis, reduced waste.

Advanced Titration Methods and Electrochemical Techniques for Reactivity Studies

Advanced titration methods and electrochemical techniques can provide valuable insights into the reactivity of this compound.

Potentiometric titration can be used to determine the pKa values of the ionizable groups in the molecule, namely the piperazine nitrogens. The pKa values are crucial for understanding the compound's behavior in different pH environments, which is important for developing formulations and understanding its absorption and distribution characteristics. The titration would involve dissolving the compound in a suitable solvent and titrating it with a standard acid or base, while monitoring the potential change with a pH electrode.

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to study the redox behavior of the nitroaromatic moiety. The nitro group is electrochemically active and can be reduced. The reduction potential provides information about the ease of reduction, which can be related to the compound's electronic structure and potential metabolic pathways. The electrochemical reduction of nitroaromatic compounds often proceeds through a series of steps, forming nitroso and hydroxylamine (B1172632) intermediates before the final amine product dtic.mil. The electrochemical behavior of nitrophenol and its derivatives has been studied using various voltammetric techniques acs.orgelectrochemsci.orgmdpi.commdpi.com. These studies can serve as a basis for investigating the electrochemical properties of this compound.

TechniqueInformation ObtainedRelevance to this compound
Potentiometric Titration pKa values of the piperazine moiety.Understanding of ionization state at different pH values, crucial for formulation and ADME studies.
Cyclic Voltammetry (CV) Redox potentials of the nitro group.Insights into the electronic properties and potential metabolic fate of the compound.

Future Prospects and Interdisciplinary Research Directions for 2 4 Methylpiperazino 5 Nitrophenyl Methanol

Emerging Synthetic Paradigms for Complex Molecules Incorporating [2-(4-Methylpiperazino)-5-nitrophenyl]methanol Analogues

The future synthesis of complex molecules derived from this compound is poised to move beyond traditional methods, embracing modern synthetic paradigms that offer greater efficiency, precision, and molecular diversity. A significant area of advancement lies in the C-H functionalization of the piperazine (B1678402) ring. researchgate.netmdpi.com Traditionally, the structural diversity of piperazine-containing molecules has been limited to modifications at the nitrogen positions. researchgate.net However, recent breakthroughs in photoredox catalysis and transition-metal-catalyzed reactions are enabling the direct functionalization of the carbon atoms of the piperazine ring, opening up new avenues for creating novel analogues. mdpi.comencyclopedia.pub

For instance, photoredox-catalyzed C-H arylation or vinylation could be employed to introduce new substituents onto the piperazine core of this compound, leading to compounds with potentially altered electronic and steric properties. encyclopedia.pub Furthermore, novel rearrangement reactions, such as the Ugi-Smiles and Stevens rearrangements, offer powerful tools for constructing complex piperazine-containing scaffolds from simpler precursors. eurekaselect.com These emerging strategies promise to expand the chemical space accessible from the this compound core, facilitating the development of molecules with tailored properties.

Innovations in Catalysis and Sustainable Chemical Processes Applied to this compound Chemistry

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceuticals, and the production of this compound and its derivatives is no exception. rsc.orgjocpr.com Future synthetic routes will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. jocpr.com This can be achieved through several innovative catalytic and process-oriented approaches.

Biocatalysis, which employs enzymes or whole microorganisms, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. jddhs.com Enzymes could potentially be used for stereoselective modifications of the this compound scaffold. Another promising area is the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace traditional volatile organic compounds. jocpr.com

Synergistic Approaches Combining Experimental and Computational Methodologies for Chemical Discovery

The integration of computational modeling with experimental research provides a powerful synergistic approach for accelerating chemical discovery. rsc.org In the context of this compound, computational methods can be invaluable for predicting the properties of new analogues and guiding synthetic efforts. citedrive.com Molecular modeling and simulation techniques, ranging from quantum mechanics to molecular dynamics, can provide detailed insights into the electronic structure, conformation, and potential interactions of these molecules. mdpi.commdpi.com

For example, Quantitative Structure-Activity Relationship (QSAR) studies, such as CoMFA and CoMSIA, can be used to correlate the structural features of this compound derivatives with their (hypothetical) biological activities or material properties. nih.gov Molecular docking and molecular dynamics simulations can be employed to investigate the binding modes of these compounds with potential biological targets. nih.govnih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com The iterative cycle of computational prediction, chemical synthesis, and experimental validation is a powerful paradigm for the rational design of new functional molecules.

Exploration of this compound Derivatives in Advanced Materials Science and Engineering

The unique structural features of this compound, particularly the presence of the nitro group, suggest potential applications in advanced materials science. researchgate.netscbt.com Nitroaromatic compounds are known to be key components in a variety of functional materials, including dyes, polymers, and energetic materials. researchgate.netbritannica.comnih.gov

Derivatives of this compound could be explored as building blocks for novel organic dyes. The nitro group is a strong electron-withdrawing group, which can influence the photophysical properties of the molecule. wikipedia.org By modifying the substituents on the aromatic ring or the piperazine moiety, it may be possible to tune the absorption and emission characteristics of these compounds for applications in areas such as organic light-emitting diodes (OLEDs) or sensors.

Furthermore, the presence of the reactive methanol (B129727) group provides a handle for polymerization. This could enable the incorporation of the this compound unit into polymer backbones, leading to new materials with tailored optical, thermal, or mechanical properties. The high nitrogen content and the presence of the nitro group also suggest that certain derivatives could be investigated for their energetic properties, although this would require careful consideration of their stability.

Open Research Questions and Uncharted Territories in the Chemistry of this compound

Despite the potential of this compound and its analogues, much of their chemistry remains unexplored. Several open research questions and uncharted territories warrant investigation:

Detailed Photophysical Characterization: A thorough investigation of the absorption, fluorescence, and phosphorescence properties of this compound and its simple derivatives is needed to assess their potential in optoelectronic applications.

Reactivity Profiling: A systematic study of the reactivity of the different functional groups within the molecule is required. For instance, exploring the selective reduction of the nitro group or the oxidation of the methanol group could lead to a diverse range of new compounds.

Coordination Chemistry: The piperazine nitrogen atoms and the oxygen atoms of the nitro and methanol groups could act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or functional materials.

Supramolecular Chemistry: The potential for these molecules to self-assemble into well-defined nanostructures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is an intriguing area for future research.

Biological Screening: While this article does not delve into pharmacological applications, a broad screening of the biological activities of a library of this compound derivatives could uncover unexpected therapeutic potential.

Addressing these open questions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this class of compounds and pave the way for their application in a wide range of interdisciplinary fields.

Q & A

Q. What are the critical steps in synthesizing [2-(4-Methylpiperazino)-5-nitrophenyl]methanol to ensure high yield and purity?

The synthesis typically involves nucleophilic substitution of a nitro-substituted aryl halide with 4-methylpiperazine, followed by reduction or functional group interconversion to introduce the methanol group. Key steps include:

  • Nitrophenyl Intermediate Preparation : Reacting 5-nitro-2-chlorophenylmethanol with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
  • Purification : Normal-phase chromatography (e.g., silica gel with 10% methanol/ammonium hydroxide) to isolate the product, ensuring >95% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., piperazine proton signals at δ 2.3–3.1 ppm) and LC-MS (m/z calculated for C12_{12}H16_{16}N3_3O3_3: 265.12) .

Q. What analytical techniques are essential for characterizing this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and monitor degradation products .
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., nitro group at C5, piperazino at C2).
    • FT-IR for functional groups (e.g., O-H stretch at 3300 cm1^{-1}, NO2_2 asymmetric stretch at 1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 265.12 ± 0.05) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for scalability while minimizing nitro group reduction side reactions?

  • Catalyst Selection : Use Pd/C or Raney Ni under controlled hydrogen pressure (1–3 atm) to avoid over-reduction of the nitro group.
  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side-product formation during substitution .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective in evaluating the structure-activity relationship (SAR) of this compound derivatives?

  • Structural Modifications :
    • Replace the nitro group with electron-withdrawing groups (e.g., CF3_3) to study electronic effects on receptor binding .
    • Vary piperazine substituents (e.g., 4-ethylpiperazino) to assess steric impacts .
  • Biological Assays :
    • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

  • Solubility Studies : Use shake-flask method with buffers (pH 1–7.4) and co-solvents (e.g., DMSO) to determine logP and intrinsic solubility .
  • Stability Profiling : Accelerated stability testing (40°C/75% RH for 3 months) with HPLC to identify degradation pathways (e.g., nitro group reduction or hydrolysis) .

Methodological Challenges

Q. What are the limitations of current purification methods for this compound?

  • Chromatography : Silica-based columns may degrade polar intermediates; alternatives include reverse-phase C18 columns with methanol/water gradients .
  • Crystallization Challenges : Poor crystalline yield due to piperazine flexibility. Use anti-solvent (e.g., hexane) addition in methanol to improve crystal formation .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.